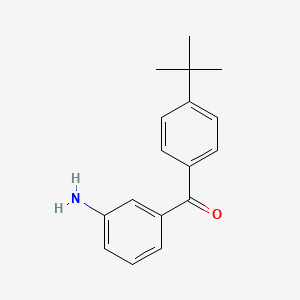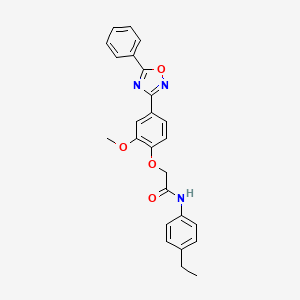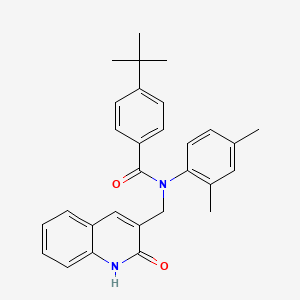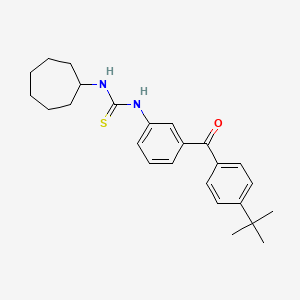
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapy for various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the signaling pathway of B cells and other immune cells.
Mécanisme D'action
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea is a highly selective inhibitor of BTK, which is a key enzyme in the B cell receptor signaling pathway. BTK is involved in the activation of downstream signaling molecules, such as phospholipase Cγ2 and AKT, which promote cell survival and proliferation. By inhibiting BTK, this compound blocks the activation of these downstream signaling molecules, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea is its high selectivity for BTK, which reduces the risk of off-target effects. This compound is also highly potent, with an IC50 in the low nanomolar range. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several potential future directions for the development of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea as a cancer therapy. One direction is to investigate the use of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another direction is to explore the use of this compound in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cells. Additionally, the development of more soluble analogs of this compound could improve its utility in experimental settings.
Méthodes De Synthèse
The synthesis of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea involves several steps, including the reaction of tert-butyl 4-bromobenzoate with 3-(4-aminophenyl)-1-cycloheptanecarboxylic acid, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of this compound has been described in detail in a patent application (US20160095827A1).
Applications De Recherche Scientifique
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by blocking the BTK signaling pathway. This compound has also been investigated in combination with other cancer therapies, such as chemotherapy and immunotherapy, with promising results. Clinical trials of this compound are currently ongoing in patients with various types of cancer.
Propriétés
IUPAC Name |
1-[3-(4-tert-butylbenzoyl)phenyl]-3-cycloheptylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2OS/c1-25(2,3)20-15-13-18(14-16-20)23(28)19-9-8-12-22(17-19)27-24(29)26-21-10-6-4-5-7-11-21/h8-9,12-17,21H,4-7,10-11H2,1-3H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOYGHMCARWGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=S)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


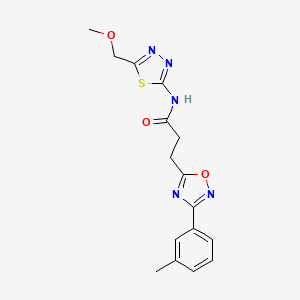
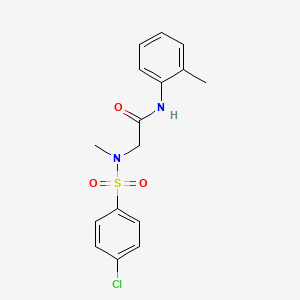
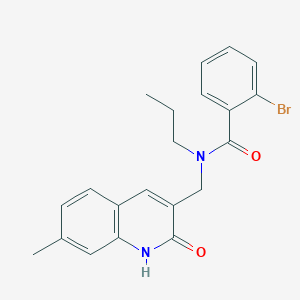


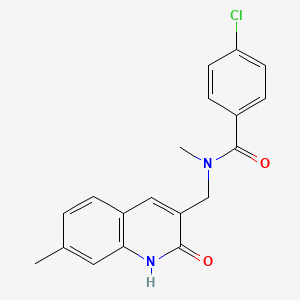
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)


